molecular formula C12H22O2 B14200770 3-Cyclohexyl-1-hydroxy-3-methylpentan-2-one CAS No. 834905-89-4

3-Cyclohexyl-1-hydroxy-3-methylpentan-2-one

Cat. No.: B14200770
CAS No.: 834905-89-4
M. Wt: 198.30 g/mol
InChI Key: POPAHSYTBWEDBZ-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-hydroxy-3-methylpentan-2-one is an organic compound that belongs to the class of ketones It is characterized by a cyclohexyl group attached to a hydroxy-methylpentanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-1-hydroxy-3-methylpentan-2-one can be achieved through several methods. One common approach involves the aldol condensation of cyclohexanone with 3-methyl-2-pentanone under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the aldol product, which is then dehydrated to yield the desired ketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to enhance the efficiency of the reaction. The use of high-pressure and high-temperature conditions can also be beneficial in achieving higher conversion rates.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-1-hydroxy-3-methylpentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The hydroxy group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide, and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated compounds, amines, thiols.

Scientific Research Applications

3-Cyclohexyl-1-hydroxy-3-methylpentan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1-hydroxy-3-methylpentan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. For example, it may inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-methyl-2-cyclopenten-1-one: This compound is structurally similar but contains a cyclopentenone ring instead of a cyclohexyl group.

    3-Methyl-2-pentanone: An isomer with a different arrangement of the hydroxy and methyl groups.

Uniqueness

3-Cyclohexyl-1-hydroxy-3-methylpentan-2-one is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

834905-89-4

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

3-cyclohexyl-1-hydroxy-3-methylpentan-2-one

InChI

InChI=1S/C12H22O2/c1-3-12(2,11(14)9-13)10-7-5-4-6-8-10/h10,13H,3-9H2,1-2H3

InChI Key

POPAHSYTBWEDBZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1CCCCC1)C(=O)CO

Origin of Product

United States

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